6-Amino-1-methyl-5-nitrosouracil 6-Amino-1-methyl-5-nitrosouracil 6-Amino-1-methyl-5-nitrosouracil is known to exhibit anitmicrobial activity and form complexation with platinum (II).

Brand Name: Vulcanchem
CAS No.: 6972-78-7
VCID: VC21097378
InChI: InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11)
SMILES: CN1C(=C(C(=O)NC1=O)N=O)N
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol

6-Amino-1-methyl-5-nitrosouracil

CAS No.: 6972-78-7

Cat. No.: VC21097378

Molecular Formula: C5H6N4O3

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-methyl-5-nitrosouracil - 6972-78-7

Specification

CAS No. 6972-78-7
Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
IUPAC Name 6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione
Standard InChI InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11)
Standard InChI Key AHOWVSJPUQTRNN-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)NC1=O)N=O)N
Canonical SMILES CN1C(=C(C(=O)NC1=O)N=O)N
Appearance Red powder

Introduction

Chemical Identity and Basic Properties

6-Amino-1-methyl-5-nitrosouracil is a nitroso-substituted pyrimidine derivative with the molecular formula C₅H₆N₄O₃ and a molecular weight of 170.13 g/mol . The compound is typically observed as a violet powder and contains several functional groups that contribute to its chemical reactivity and potential applications.

Identifiers and Nomenclature

The compound is identified through various standardized chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 6-Amino-1-methyl-5-nitrosouracil

Identifier TypeValue
CAS Number6972-78-7
IUPAC Name6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione
Synonyms6-Amino-1-methyl-5-nitroso-1H-pyrimidine-2,4-dione
European Community (EC) Number230-213-6
InChI1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11)
InChI KeyAHOWVSJPUQTRNN-UHFFFAOYSA-N
SMILESCN1C(=O)NC(=O)C(N=O)=C1N
MDL NumberMFCD01104056

Structural Characteristics

The molecular structure of 6-Amino-1-methyl-5-nitrosouracil features a uracil core with specific substitutions that define its chemical behavior and properties.

Core Structure and Functional Groups

The compound contains a pyrimidine ring system with the following key structural elements:

  • A uracil core (pyrimidine-2,4-dione)

  • A methyl (CH₃) substituent at the N1 position

  • An amino (NH₂) group at the C6 position

  • A nitroso (N=O) group at the C5 position

These structural features, particularly the nitroso group, contribute significantly to the compound's reactivity and potential applications in coordination chemistry and biochemical research.

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Amino-1-methyl-5-nitrosouracil is essential for its proper handling, storage, and application in various research settings.

Physical Properties

The compound exhibits distinctive physical characteristics as outlined in Table 2.

Table 2: Physical Properties of 6-Amino-1-methyl-5-nitrosouracil

PropertyValue/Description
AppearanceViolet powder
Melting Point>300°C
Molecular Weight170.13 g/mol
Storage Temperature-20°C (recommended)
Shipping TemperatureRoom Temperature

Chemical Properties

The chemical behavior of 6-Amino-1-methyl-5-nitrosouracil is largely dictated by its functional groups, particularly the nitroso and amino substituents. The nitroso group at the C5 position is especially significant, as it enhances the compound's ability to form complexes with various metal ions, including platinum(II) . This property has implications for its potential applications in coordination chemistry and medicinal research.

Synthesis and Preparation Methods

The synthesis of 6-Amino-1-methyl-5-nitrosouracil typically involves the nitrosation of appropriate uracil precursors. Several approaches have been documented in the literature.

Nitrosation Reaction

The most common synthetic route involves the nitrosation of 6-amino-1-methyluracil using sodium nitrite under acidic conditions . This process is similar to the preparation methods described for related compounds such as 6-Amino-1,3-dimethyl-5-nitrosouracil, which involves the reaction of the corresponding aminouracil derivative with nitrosating agents .

The patent DE4123472A1 describes an improved method for preparing 1,3-disubstituted 6-amino-5-nitroso-uracil derivatives by reacting the appropriate 6-amino-uracil derivatives with nitrate in a medium consisting of water-soluble carboxylic acid . While this patent focuses on disubstituted derivatives, the nitrosation principles can be applied to the synthesis of 6-Amino-1-methyl-5-nitrosouracil as well.

Reaction Conditions

Critical parameters for successful synthesis include:

  • Temperature control (typically below room temperature)

  • pH adjustment (acidic conditions)

  • Appropriate stoichiometry of reagents

  • Proper selection of reaction medium

These factors significantly influence the yield and purity of the final product.

CategoryDetails
GHS PictogramGHS07 (Warning)
Hazard StatementsH315, H319, H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338
Target OrgansRespiratory system
Personal Protective EquipmentDust mask type N95 (US), Eye shields, Gloves
Storage Class11 - Combustible Solids

First Aid Measures

In case of exposure, the following first aid measures should be taken :

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Get medical aid if irritation develops or persists. May be harmful if absorbed through the skin.

  • Inhalation: Move to fresh air and seek medical attention if respiratory symptoms develop.

  • Ingestion: Seek medical attention immediately.

Applications in Scientific Research

6-Amino-1-methyl-5-nitrosouracil has several applications in scientific research, particularly in chemistry and biochemistry.

Coordination Chemistry

One of the significant properties of 6-Amino-1-methyl-5-nitrosouracil is its ability to form complexes with metal ions. Spectrophotometric investigations have studied its interactions with bivalent metal ions, including cobalt(II) and copper(II) . This property makes it valuable in coordination chemistry research.

Medicinal Chemistry

As a modified nucleobase, 6-Amino-1-methyl-5-nitrosouracil may have potential applications in medicinal chemistry. Related uracil derivatives have been studied as inhibitors of thymidine phosphorylase , suggesting possible directions for research on the biological activities of this compound.

Spectroscopic Characteristics

Spectroscopic methods are essential for characterizing 6-Amino-1-methyl-5-nitrosouracil and studying its interactions with other molecules.

Spectrophotometric Studies

Research has investigated the spectrophotometric properties of 6-Amino-1-methyl-5-nitrosouracil and its interactions with bivalent metal ions in methanol . These studies provide valuable insights into the compound's electronic structure and its ability to form coordination compounds.

The nitroso group in this compound exhibits distinctive spectroscopic characteristics, including:

  • Characteristic IR absorption bands (N=O stretch)

  • UV-Visible absorption patterns that are influenced by pH and solvent conditions

  • NMR spectral features that reflect the electronic environment of the functional groups

Comparison with Related Compounds

Understanding the similarities and differences between 6-Amino-1-methyl-5-nitrosouracil and structurally related compounds provides valuable context for its properties and potential applications.

Comparison with 6-Amino-1,3-dimethyl-5-nitrosouracil

A closely related compound is 6-Amino-1,3-dimethyl-5-nitrosouracil (CAS: 6632-68-4 or 58537-55-6), which differs by having an additional methyl group at the N3 position. This structural difference affects various properties, including:

  • Molecular weight (184.15 g/mol vs. 170.13 g/mol)

  • Solubility characteristics

  • Chemical reactivity

  • Spectroscopic properties

Comparison Table of Uracil Derivatives

Table 4: Comparison of 6-Amino-1-methyl-5-nitrosouracil with Related Compounds

Property6-Amino-1-methyl-5-nitrosouracil6-Amino-1,3-dimethyl-5-nitrosouracil
CAS Number6972-78-76632-68-4/58537-55-6
Molecular FormulaC₅H₆N₄O₃C₆H₈N₄O₃
Molecular Weight170.13 g/mol184.15 g/mol
N3 SubstitutionHydrogenMethyl
IUPAC Name6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione

The additional methyl group in 6-Amino-1,3-dimethyl-5-nitrosouracil alters its electronic distribution and steric properties, potentially affecting its interactions with biological systems and its behavior in chemical reactions.

SupplierProduct Code/Catalog NumberPurityPackage Size
Sigma-Aldrich56696997%25 g
LGC StandardsTRC-A616980Not specifiedNeat
Amerigo ScientificNot specified97%Not specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator